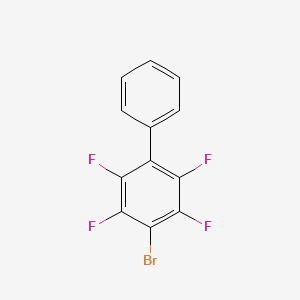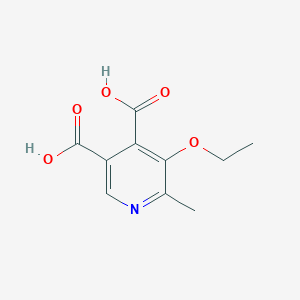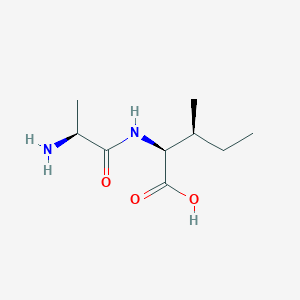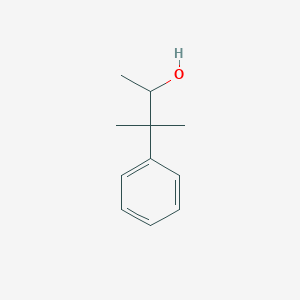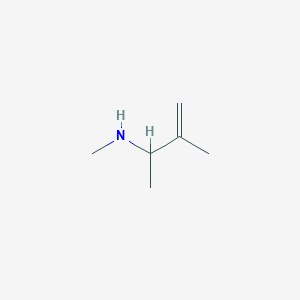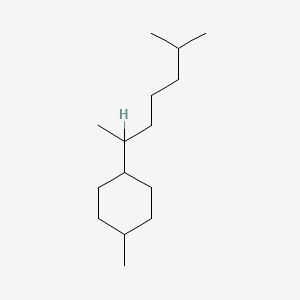
Bisabolane
描述
Bisabolane is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a hydrogenated derivative of bisabolene, which is found in the essential oils of various plants such as bisabol, cubeb, lemon, and oregano. This compound is known for its potential as a biofuel due to its high energy content and physicochemical properties similar to petroleum-based fuels .
准备方法
Synthetic Routes and Reaction Conditions
Bisabolane can be synthesized from bisabolene through a hydrogenation process. The synthesis typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction conditions are crucial to ensure complete hydrogenation of the double bonds present in bisabolene.
Industrial Production Methods
In an industrial setting, this compound is produced through microbial fermentation. The process involves engineering microbial platforms such as Escherichia coli and Saccharomyces cerevisiae to produce bisabolene, which is then chemically hydrogenated to this compound . This method leverages metabolic engineering to enhance the production yield of bisabolene, which is subsequently converted to this compound.
化学反应分析
Types of Reactions
Bisabolane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bisabolol, a compound with significant biological activity.
Reduction: Although this compound is already a reduced form of bisabolene, further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Bisabolol
Reduction: Saturated hydrocarbons
Substitution: Halogenated this compound derivatives
科学研究应用
Bisabolane has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various sesquiterpenoids and other complex organic molecules.
Biology: Studied for its role in the biosynthesis of natural products and its potential as a biofuel.
Medicine: Investigated for its anti-inflammatory, antibacterial, and antioxidant properties.
作用机制
The mechanism of action of bisabolane involves its interaction with various molecular targets and pathways:
Anti-inflammatory: This compound-type sesquiterpenoids inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6, IL-8).
Antibacterial: This compound derivatives exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
Antioxidant: This compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
相似化合物的比较
Bisabolane is compared with other similar sesquiterpenes such as:
Farnesane: Another hydrogenated sesquiterpene used as a biofuel.
Bisabolol: An oxidized derivative of this compound with significant biological activity.
List of Similar Compounds
- Farnesane
- Bisabolol
- Curcumene
- Xanthorrhizol
- Curcuhydroquinone
属性
IUPAC Name |
1-methyl-4-(6-methylheptan-2-yl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h12-15H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWQRWPUNHMSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337485 | |
| Record name | 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29799-19-7 | |
| Record name | 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


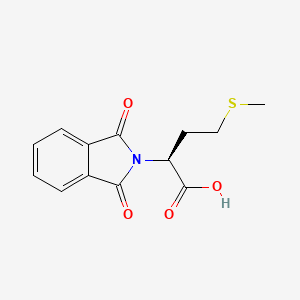
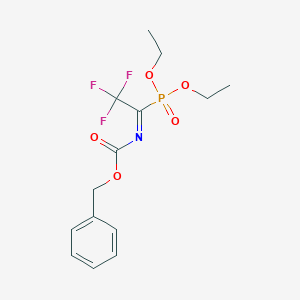
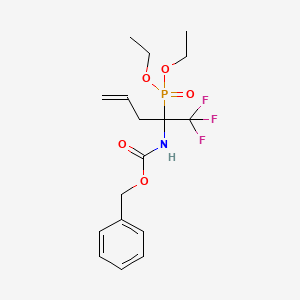
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)

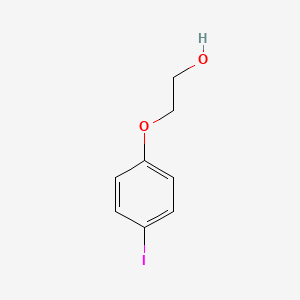
![6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3257880.png)

